molecular formula C17H19Cl2NO2 B5129244 4-(5,7-DICHLORO-1,2,3,4-TETRAHYDRO-4AH-XANTHEN-4-YL)MORPHOLINE

4-(5,7-DICHLORO-1,2,3,4-TETRAHYDRO-4AH-XANTHEN-4-YL)MORPHOLINE

Cat. No.: B5129244
M. Wt: 340.2 g/mol
InChI Key: COSRWYZDVXYLOJ-UHFFFAOYSA-N
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Description

4-(5,7-DICHLORO-1,2,3,4-TETRAHYDRO-4AH-XANTHEN-4-YL)MORPHOLINE is a chemical compound with the molecular formula C17H19Cl2NO2 It is characterized by the presence of a morpholine ring attached to a xanthene derivative, which is further substituted with chlorine atoms at the 5 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,7-DICHLORO-1,2,3,4-TETRAHYDRO-4AH-XANTHEN-4-YL)MORPHOLINE typically involves the reaction of 5,7-dichloro-1,2,3,4-tetrahydro-4aH-xanthene with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5,7-DICHLORO-1,2,3,4-TETRAHYDRO-4AH-XANTHEN-4-YL)MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(5,7-DICHLORO-1,2,3,4-TETRAHYDRO-4AH-XANTHEN-4-YL)MORPHOLINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5,7-DICHLORO-1,2,3,4-TETRAHYDRO-4AH-XANTHEN-4-YL)MORPHOLINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: Similar in structure but lacks the morpholine ring and chlorine substitutions.

    Dichloro rac-ethylenebis (4,5,6,7-tetrahydro-1-indenyl) zirconium (IV): Contains similar tetrahydro structures but with different functional groups and applications.

Uniqueness

4-(5,7-DICHLORO-1,2,3,4-TETRAHYDRO-4AH-XANTHEN-4-YL)MORPHOLINE is unique due to its specific combination of a xanthene derivative with a morpholine ring and chlorine substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-(5,7-dichloro-1,2,3,4-tetrahydroxanthen-4a-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO2/c18-14-10-12-9-13-3-1-2-4-17(13,20-5-7-21-8-6-20)22-16(12)15(19)11-14/h9-11H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSRWYZDVXYLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(=CC3=C(O2)C(=CC(=C3)Cl)Cl)C1)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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